molecular formula C10H16O2 B044800 1,3-Adamantanediol CAS No. 5001-18-3

1,3-Adamantanediol

Cat. No. B044800
CAS RN: 5001-18-3
M. Wt: 168.23 g/mol
InChI Key: MOLCWHCSXCKHAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Adamantanediol involves multiple steps, starting from adamantane or its derivatives. For example, a study describes the bioconversion of 1-adamantanol to 1,3-adamantanediol using Streptomyces sp. SA8 oxidation system, highlighting the efficiency of microbial systems in introducing hydroxyl groups into the adamantane framework (Mitsukura et al., 2010). This process showcases the potential for biotechnological approaches to synthesize complex molecules like 1,3-Adamantanediol.

Molecular Structure Analysis

The molecular structure of 1,3-Adamantanediol is characterized by its adamantane core with two hydroxyl groups at the 1 and 3 positions. Research on adamantane derivatives provides insights into the conformational adaptability and structural features of these compounds. For instance, the structural analysis of 1,3-adamantanediamine and related derivatives through X-ray and NMR techniques has revealed detailed information about the bond lengths, angles, and overall three-dimensional structure, which underpin the unique properties of adamantane-based compounds (Saeed et al., 2013).

Chemical Reactions and Properties

1,3-Adamantanediol participates in various chemical reactions, leveraging its hydroxyl groups for further functionalization. Its reactions can lead to the formation of esters, ethers, and other derivatives, expanding its utility in synthetic chemistry. The versatility of 1,3-Adamantanediol is further demonstrated by its role in forming complex structures, such as coordination compounds with metals, which have been explored for their luminescence and magnetic properties (Thuéry et al., 2015).

Physical Properties Analysis

The physical properties of 1,3-Adamantanediol, including melting point, solubility, and crystallinity, are influenced by its adamantane backbone and the presence of hydroxyl groups. These properties are crucial for its applications in material science, where the solid-state behavior and solubility in various solvents determine its usability in formulations and composites.

Chemical Properties Analysis

The chemical properties of 1,3-Adamantanediol, such as acidity, reactivity towards various reagents, and stability under different conditions, are essential for its application in synthetic chemistry and materials science. The presence of hydroxyl groups on the adamantane core imparts unique reactivity patterns, allowing for selective transformations and the synthesis of a wide range of adamantane-based derivatives.

Scientific Research Applications

Biotechnology

1,3-Adamantanediol is used in the field of biotechnology . Specifically, it is used in the regioselective synthesis of 1,3,5-adamantanetriol using Kitasatospora cells .

  • Method : Washed cells (62 mg) of Kitasatospora sp. GF12 in 4 ml buffer (pH 7) catalyzed the regioselective hydroxylation of 60 mM 1,3-adamantanediol to 30.9 mM 1,3,5-adamantanetriol over 120 h at 24 °C .
  • Results : The process resulted in the production of 30.9 mM 1,3,5-adamantanetriol from 60 mM 1,3-adamantanediol .

Polymer Synthesis

1,3-Adamantanediol is used in the synthesis of polymers. It has been reported that acrylic polymers of 1,3-adamantanediol have attracted attention as a promising photoresist material for semiconductor devices .

Dental Monomers

1,3-Adamantanediol is used in the synthesis of novel dimethacrylate as possible dental monomers for dental resin mixtures .

Synthetic Adamantane Derivatives

1,3-Adamantanediol is used in the manufacture of synthetic adamantane derivatives .

Efficient Synthesis

A new method for the efficient synthesis of 1,3-Adamantanediol has been proposed . This method has the advantages of good reaction selectivity, high isolated yield, easy purification, and safe operation .

  • Method : 3-Hydroxyadamantane-1-carboxylic acid reacts first with thionyl chloride to form 1,3-dichloro adamantane, which is then converted to 1,3-adamantanediol in a “triethylamine–water” solution . Three reaction types are involved: chlorination, decarbonylation, and hydrolysis .
  • Results : Under optimal reaction conditions, total isolated yields of up to 95% and purities of up to 99% were achieved . Isolated yields of 100 g per batch have been achieved, with potential for industrial production .

Regioselective Synthesis

1,3-Adamantanediol is used in the regioselective synthesis of 1,3,5-adamantanetriol using Kitasatospora cells .

  • Method : Washed cells (62 mg) of Kitasatospora sp. GF12 in 4 ml buffer (pH 7) catalyzed the regioselective hydroxylation of 60 mM 1,3-adamantanediol to 30.9 mM 1,3,5-adamantanetriol over 120 h at 24 °C .
  • Results : The process resulted in the production of 30.9 mM 1,3,5-adamantanetriol from 60 mM 1,3-adamantanediol .

Safety And Hazards

When handling 1,3-Adamantanediol, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

adamantane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8,11-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLCWHCSXCKHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198181
Record name 1,3-Adamantanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Adamantanediol

CAS RN

5001-18-3
Record name 1,3-Adamantanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Adamantanediol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Adamantanediol
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Synthesis routes and methods I

Procedure details

A mixture of 1.00 g of adamantane, 0.026 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (2% by mole relative to adamantane), 9.0 g of acetic acid and 0.003 g of acetylacetonatovanadium(III) was stirred at 85° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 6 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 2-adamantanon, 1-adamantanol and 1,3-adamantanediol in 3%, 27% and 4% yields, respectively, at 41% conversion of adamantane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.026 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 25 milliliters of acetic acid were added 10 millimoles of adamantane, 1 millimole of N-hydroxyphthalimide and 0.05 millimole of zirconyl acetate ZrO(OAc)2. The resultant mixture was stirred at a temperature of 75° C. for 6 hours in an oxygen atmosphere. As a result, adamantane was transformed into 1-adamantanol (yield 42%), 1,3-adamantanediol (yield 31%) and 2-adamantanone (yield 7%) with a transformation rate of 91 percent.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acetate ZrO(OAc)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
42%
Yield
31%
Yield
7%

Synthesis routes and methods III

Procedure details

To 25 milliliters of acetic acid were added 1.52 grams (10 millimoles) of 1-adamantanol, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide and 0.015 gram (0.06 millimole) of Co(AA)2, and the resultant mixture was stirred under an oxygen atmosphere at a temperature of 75° C. for three hours. As a result, 1-adamantanol was transformed, with a transformation rate of 80%, into 1,3-adamantanediol (selectivity for 1-adamantanol 66%, yield 53%) and 1,3,5-adamantanetriol (selectivity for 1-adamantanol 33%, yield 26%), with a selectivity for the alcohols of 99%.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.52 g
Type
reactant
Reaction Step Four
Quantity
0.13 g
Type
reactant
Reaction Step Four
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Four
Yield
53%

Synthesis routes and methods IV

Procedure details

A mixture of 10 millimoles of adamantane, 1 millimole of N-hydroxyphthalimide, 0.05 millimole of acetylacetonatozirconium(IV) Zr(AA)4 and 25 milliliters of acetic acid was stirred at a temperature of 75° C. for 6 hours in an oxygen atmosphere. Adamantane was transformed into 1-adamantanol (yield 28%), 1,3-adamantanediol (yield 6%) and 2-adamantanone (yield 3%) with a transformation rate of 43%.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Zr(AA)4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
28%
Yield
3%

Synthesis routes and methods V

Procedure details

To 25 ml of acetic acid were added 10 mmol of adamantane, 1 mmol of N-hydroxyphthalimide and a binary co-catalyst [0.1 mmol of acetylacetonatocobalt Co(AA)3 and 0.4 mmol of acetylacetonatoiron Fe(AA)3 ]and the resultant mixture was stirred under an oxygen atmosphere at a temperature of 75° C. for 6 hours. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, adamantane was converted into 1-adamantanol (yield 39%) , 1,3-adamantanediol (yield 49%) and adamantanone (yield 6%) with a conversion of 99%.
[Compound]
Name
Co(AA)3
Quantity
0.1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Fe(AA)3
Quantity
0.4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
39%
Yield
49%
Yield
6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Adamantanediol
Reactant of Route 2
1,3-Adamantanediol
Reactant of Route 3
1,3-Adamantanediol
Reactant of Route 4
1,3-Adamantanediol
Reactant of Route 5
1,3-Adamantanediol
Reactant of Route 6
1,3-Adamantanediol

Citations

For This Compound
169
Citations
K Mitsukura, H Sakamoto, H Kubo, T Yoshida… - Journal of bioscience …, 2010 - Elsevier
To efficiently produce 1,3-adamantanediol (1,3-ad(OH) 2 ) from 1-adamantanol (1-adOH), our stocks of culture strains and soil microorganisms were surveyed for hydroxylation activity …
Number of citations: 18 www.sciencedirect.com
K Mitsukura, N Yamanaka, T Yoshida, T Nagasawa - Biotechnology letters, 2012 - Springer
Washed cells (62 mg) of Kitasatospora sp. GF12 in 4 ml buffer (pH 7) catalyzed the regioselective hydroxylation of 60 mM 1,3-adamantanediol [1,3-ad(OH) 2 ] to 30.9 mM 1,3,5-…
Number of citations: 4 link.springer.com
신병철, 이경은, 이영일 - 한국분석과학회학술대회, 2010 - dbpia.co.kr
The selective oxygenation of saturated hydrocarbons under mild conditions is one of the most challenging and promising targets in oxidation chemistry. In particular, homogeneous …
Number of citations: 0 www.dbpia.co.kr
AE Prozorovskii, VA Tafeenko… - Journal of Structural …, 1987 - researchgate.net
In a study of the substituent effect on the skeletal structure of the adamantane system, we investigated the crystal and molecular structures of three 1, 3-disubstituted adamantanes, …
Number of citations: 3 www.researchgate.net
F Zou, H Chen, S Fu, S Chen - RSC advances, 2018 - pubs.rsc.org
In this contribution, a series of adamantane (AD)-containing polyurethanes were prepared from 1,3-adamantanediol, 1,4-butanediol and hexamethylene diisocyanate, and the …
Number of citations: 11 pubs.rsc.org
IY Shchapin, DN Ramazanov, AI Nekhaev, RS Borisov… - Catalysts, 2021 - mdpi.com
Tertiary tetraols of adamantane (C 10 H 16 , Tricyclo[3.3.1.1(3,7)]decan) have been widely used for the synthesis of highly symmetric compounds with unique physical and chemical …
Number of citations: 3 www.mdpi.com
P Negrier, BB Hassine, M Barrio, M Romanini… - …, 2020 - pubs.rsc.org
The polymorphism of 1,3-dimethyladamantane (13DMA), 1,3-adamantanediol (13DOHA) and 1,3-dibromoadamantane (13DBrA) has been studied by X-ray powder diffraction, density …
Number of citations: 8 pubs.rsc.org
MR Sarkar, EA Hall, S Dasgupta, SG Bell - ChemistrySelect, 2016 - Wiley Online Library
Adamantane, 1‐ and 2‐adamantanol and 2‐adamantanone, were poor substrates for the cytochrome P450 enzyme CYP101B1. The CYP101B1 catalysed oxidation of 1‐adamantyl …
RI Khusnutdinov, NA Shchadneva… - Russian journal of …, 2009 - Springer
A general method was developed for hydroxylation into the nodal position of adamantane and its 1- and 2-substituted derivatives employing systems H 2 O-CBr 4 (BrCCl 3 , CCl 4 ) in …
Number of citations: 22 link.springer.com
EA Ivleva, MR Baimuratov, MR Demidov… - Petroleum …, 2018 - Springer
A series of diesters on the basis of 5,7-dimethyl-1,3-adamantanediol and 5,7-dimethyl-1,3- bis(hydroxymethyl)adamantane and C 3 –C 10 aliphatic acids have been synthesized and …
Number of citations: 4 link.springer.com

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